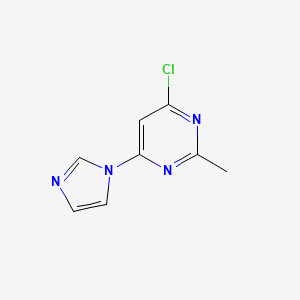
4-chloro-6-(1H-imidazol-1-yl)-2-methylpyrimidine
描述
4-chloro-6-(1H-imidazol-1-yl)-2-methylpyrimidine is a useful research compound. Its molecular formula is C8H7ClN4 and its molecular weight is 194.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
4-Chloro-6-(1H-imidazol-1-yl)-2-methylpyrimidine is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological mechanisms, structure-activity relationships (SAR), and potential applications in pharmaceuticals.
Chemical Structure and Properties
The compound features a pyrimidine ring substituted with a chloro group and an imidazole ring , which contribute to its unique chemical properties. The presence of these functional groups enhances its interaction with various biological targets, making it a valuable candidate for drug development.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The imidazole moiety can form hydrogen bonds and coordinate with metal ions, influencing the activity of target proteins. The chloro and methyl groups affect the compound's lipophilicity, enhancing its absorption and bioavailability in biological systems .
Inhibition Studies
Research has demonstrated that compounds structurally similar to this compound exhibit significant inhibitory effects on various enzymes. For example, studies focusing on pyrimidine derivatives have revealed their potential as inhibitors of N-acyl phosphatidylethanolamine-specific phospholipase D (NAPE-PLD), which plays a role in lipid metabolism and signaling pathways .
Case Studies
- NAPE-PLD Inhibition : A study identified lead compounds derived from pyrimidine scaffolds that inhibited NAPE-PLD with nanomolar potency. Modifications to the substituents on the pyrimidine ring significantly enhanced inhibitory activity, demonstrating the importance of structural optimization in drug design .
- Neuronal Effects : Another investigation highlighted that certain derivatives could modulate neuronal behavior by affecting endocannabinoid levels through NAPE-PLD inhibition. This suggests therapeutic potential for conditions related to mood and anxiety disorders .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the efficacy of this compound. Key findings include:
| Compound Variation | Observed Activity | Notes |
|---|---|---|
| Addition of methyl group | Increased potency | Enhances lipophilicity |
| Replacement of chloro with other halogens | Variable effects | Depends on the electronegativity |
| Modifications on imidazole ring | Significant changes in binding affinity | Critical for target interaction |
These variations indicate that both electronic and steric factors play significant roles in determining the biological efficacy of the compound.
Applications in Medicinal Chemistry
The compound's unique structure positions it as a potential lead in drug discovery, particularly for:
- Anticancer Agents : Its ability to inhibit specific enzymes involved in tumor growth presents opportunities for developing anticancer therapies.
- Neurological Disorders : By modulating lipid signaling pathways, it may offer new avenues for treating conditions such as anxiety and depression.
属性
IUPAC Name |
4-chloro-6-imidazol-1-yl-2-methylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN4/c1-6-11-7(9)4-8(12-6)13-3-2-10-5-13/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGEXTPIVWVLXMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)N2C=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















